molecular formula C7H5F3O B1306034 2,3,4-Trifluoroanisole CAS No. 203245-16-3

2,3,4-Trifluoroanisole

Cat. No. B1306034
CAS RN: 203245-16-3
M. Wt: 162.11 g/mol
InChI Key: LIVNSQZJDRPZKP-UHFFFAOYSA-N
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Description

2,3,4-Trifluoroanisole is a fluorinated derivative of anisole, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms. While the provided papers do not directly discuss this compound, they do provide insights into the properties and behaviors of similar fluorinated anisoles, which can be used to infer some characteristics of this compound.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds like trifluoroanisole typically involves the introduction of fluorine atoms or trifluoromethyl groups into the aromatic ring. The paper on the synthesis of fluorinated amino acids demonstrates the use of trifluoromethylated precursors, which could be relevant for synthesizing trifluoroanisole derivatives. Although the paper focuses on amino acids, the underlying chemistry could provide a foundation for synthesizing this compound by incorporating fluorine atoms into the appropriate positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of fluorinated anisoles is characterized by the presence of a methoxy group attached to a fluorinated benzene ring. The paper on tetrafluoroanisole provides insights into the geometric structure and internal rotation around the C(sp2)-O bond, which is also relevant for this compound. The presence of fluorine atoms influences the electronic distribution and steric effects, which can affect the overall molecular geometry and conformation.

Chemical Reactions Analysis

Fluorinated anisoles can participate in various chemical reactions, often influenced by the electron-withdrawing nature of the fluorine atoms. The paper on tetrakis(trifluoromethanesulfonato)tetrasilanes discusses reactions involving silicon-fluorine bonds, which, while not directly related to trifluoroanisole, highlight the reactivity of fluorine-containing compounds. The reactivity of this compound would likely be affected by the strong electronegativity of the fluorine atoms, potentially altering its reactivity compared to non-fluorinated anisoles.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms. The papers on difluoroanisole and trifluoroanisol provide data on the conformation and potential to internal rotation, which are important for understanding the behavior of the molecule in different states. The fluorine atoms contribute to the molecule's polarity, boiling point, and other physical properties. The electron-withdrawing effect of the fluorine atoms also impacts the chemical properties, such as acidity and reactivity.

Scientific Research Applications

Molecular Structure and Conformation

  • Structural Studies: The geometric structure of 2,3,4-Trifluoroanisole has been investigated using methods like gas electron diffraction and quantum chemical methods. These studies reveal that the orientation of the O–CF3 bond in this compound changes from planar to perpendicular upon fluorination of the methyl group. This provides insights into the molecular dynamics and potential applications in molecular engineering and design (Federsel et al., 2001).

Fluorination Effects

  • Fluorination Impact on Complexes: Research has shown that the triple fluorination of the methyl group in trifluoroanisole significantly alters the features of rotational spectra of complexes, compared to non-fluorinated analogues. This finding is crucial in understanding the interaction of trifluoroanisole with other molecular structures and has implications in fields like spectroscopy and molecular interaction studies (Gou et al., 2014).

Analysis of Fluorinated Organic Compounds

  • Metastable Ion Study: Studies involving the spontaneous unimolecular dissociation reactions of the molecular ions of this compound have been conducted. This research contributes to the understanding of the chemical behavior of fluorinated compounds, which is significant in fields like mass spectrometry and organic chemistry (Yanagisawa et al., 1993).

Vibrational Spectra Analysis

  • Vibrational Analysis: The vibrational spectra of this compound have been analyzed, providing valuable information on the vibrational properties of this compound. This research is essential for applications in spectroscopy and for understanding the intramolecular interactions in fluorinated anisoles (Lakshmaiah & Rao, 1989).

Influence on Drug Design

  • Role in Drug Design: Although this application was not a primary focus, it's worth noting that studies have shown how different degrees of fluorination, as seen in compounds like trifluoroanisole, impact the physicochemical and pharmacokinetic properties of drugs. This insight is vital for the pharmaceutical industry in designing more effective drugs (Xing et al., 2015).

properties

IUPAC Name

1,2,3-trifluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVNSQZJDRPZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380300
Record name 2,3,4-Trifluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

203245-16-3
Record name 2,3,4-Trifluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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